molecular formula C16H17NO2 B1392189 2-(4-Isopropylbenzoyl)-6-methoxypyridine CAS No. 1187167-25-4

2-(4-Isopropylbenzoyl)-6-methoxypyridine

Cat. No. B1392189
M. Wt: 255.31 g/mol
InChI Key: KOUISMZZDQEFBS-UHFFFAOYSA-N
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Description

2-(4-Isopropylbenzoyl)-6-methoxypyridine is a chemical compound with the molecular weight of 225.29 . Its IUPAC name is (4-isopropylphenyl)(2-pyridinyl)methanone .


Synthesis Analysis

The synthesis of 2-(4-Isopropylbenzoyl)-6-methoxypyridine involves a multi-step reaction . The first step involves the use of magnesium and iodine in tetrahydrofuran, followed by a reaction in tetrahydrofuran at 0 - 20 °C . The second step involves the use of pyridinium chlorochromate in dichloromethane at 20 °C .

Scientific Research Applications

  • Antimicrobial Agents

    • Field : Medical Research
    • Application : 2-(4-Isopropylbenzoyl)-6-methoxypyridine is used in the synthesis of phthalazines and phthalazine hybrids, which have significant biological activities and pharmacological properties .
    • Method : The compound is used as a precursor to construct a novel series of phthalazinones bearing various valuable functional groups in excellent yields via several simple and promising approaches .
    • Results : The newly synthesized phthalazines were screened against different microbial strains; namely, Gram-negative and Gram-positive bacteria utilizing Amoxicillin as a standard drug .
  • Drug Development

    • Field : Drug Development
    • Application : 2-(4-Isopropylbenzoyl)-6-methoxypyridine has been studied for its potential role in drug development, particularly in the treatment of inflammatory diseases and cancer.
    • Method : Clinical trials have been conducted to study the use of 2-(4-Isopropylbenzoyl)-6-methoxypyridine as an analgesic and anti-inflammatory agent.
    • Results : The trials have shown promising results.
  • Synthesis of Phthalazines

    • Field : Organic Chemistry
    • Application : 2-(4-Isopropylbenzoyl)-6-methoxypyridine is used in the synthesis of phthalazines, a class of bicyclic N-heterocycles .
    • Method : The compound is used as a precursor to construct a novel series of phthalazinones bearing various valuable functional groups in excellent yields via several simple and promising approaches .
    • Results : The newly synthesized phthalazines reveal numerous pharmacological and biological activities such as antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant .
  • Pharmacophores in Commercial Drugs

    • Field : Pharmaceutical Chemistry
    • Application : Phthalazines, for which 2-(4-Isopropylbenzoyl)-6-methoxypyridine is a precursor, are popular pharmacophores as they are the core chemical motifs in many commercially available drugs .
    • Method : The compound is used in the synthesis of drugs such as Azelastin (antihistamine), Vatalanib (vascular endothelial growth factor receptor (VEGFR) inhibitor), and Hydralazine (antihypertensive agent) .
    • Results : These drugs have shown significant therapeutic effects .
  • p38MAP Kinase Inhibitors

    • Field : Biochemistry
    • Application : Phthalazine derivatives, for which 2-(4-Isopropylbenzoyl)-6-methoxypyridine is a precursor, are considered as p38MAP kinase inhibitors .
    • Method : The compound is used in the synthesis of drugs that inhibit the p38MAP kinase, a protein involved in cellular responses to stress and inflammation .
    • Results : These inhibitors have shown significant therapeutic effects .
  • Selective Binders of Gamma-Aminobutyric Acid (GABA) Receptors

    • Field : Neuropharmacology
    • Application : Phthalazine derivatives are selective binders of GABA receptors .
    • Method : The compound is used in the synthesis of drugs that bind selectively to GABA receptors, which are involved in inhibitory neurotransmission in the central nervous system .
    • Results : These selective binders have shown significant therapeutic effects .

Safety And Hazards

The safety data sheet for a similar compound, 4-Isopropylbenzoic acid, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

properties

IUPAC Name

(6-methoxypyridin-2-yl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-4-6-15(17-14)19-3/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUISMZZDQEFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195037
Record name (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylbenzoyl)-6-methoxypyridine

CAS RN

1187167-25-4
Record name (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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